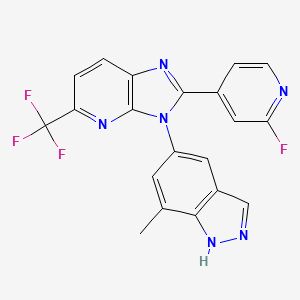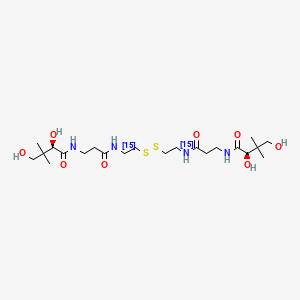
Pantethine-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantethine-15N2 is a labeled form of pantethine, which is a derivative of pantothenic acid (Vitamin B5). Pantethine is the stable disulfide form of pantetheine, a metabolic substrate that constitutes the active part of coenzyme A molecules and acyl carrier proteins . This compound is specifically labeled with nitrogen-15 isotopes, making it useful in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Pantethine-15N2 involves the incorporation of nitrogen-15 isotopes into the pantethine molecule. One common method is to use 15N2-labeled ammonia or other nitrogen-15 containing precursors in the synthesis of pantothenic acid, which is then converted to pantetheine and subsequently to pantethine . The reaction conditions typically involve controlled environments to ensure the incorporation of the nitrogen-15 isotopes without degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Pantethine-15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic activity and its role in the synthesis of coenzyme A and acyl carrier proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically mild to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound include coenzyme A, acyl carrier proteins, and other metabolites involved in fatty acid oxidation, carbohydrate metabolism, and amino acid catabolism .
Aplicaciones Científicas De Investigación
Pantethine-15N2 is widely used in scientific research due to its labeled nitrogen-15 isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:
Mecanismo De Acción
Pantethine-15N2 exerts its effects through its role in the synthesis of coenzyme A and acyl carrier proteins. Coenzyme A is a cofactor in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, heme synthesis, and acetylcholine synthesis . The labeled nitrogen-15 isotopes allow for detailed tracking of these metabolic processes, providing valuable insights into the compound’s mechanism of action.
Comparación Con Compuestos Similares
Pantethine-15N2 is unique due to its labeled nitrogen-15 isotopes, which distinguish it from other similar compounds. Some similar compounds include:
Pantethine: The unlabeled form of this compound, used in similar research applications but without the isotopic labeling.
Pantothenic Acid:
Pantetheine: The reduced form of pantethine, involved in the same metabolic pathways.
This compound’s uniqueness lies in its isotopic labeling, which allows for more precise and detailed studies in various scientific fields .
Propiedades
Fórmula molecular |
C22H42N4O8S2 |
|---|---|
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoyl(15N)amino]ethyldisulfanyl]ethyl(15N)amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1/i23+1,24+1 |
Clave InChI |
DJWYOLJPSHDSAL-PONQFLJCSA-N |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCSSCC[15NH]C(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
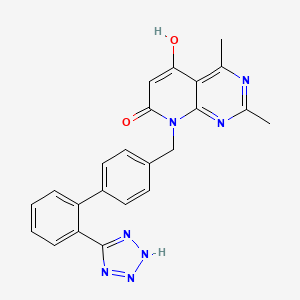
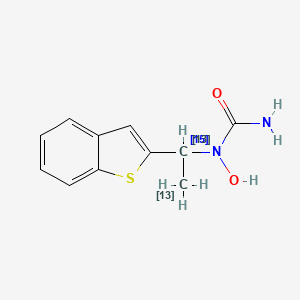
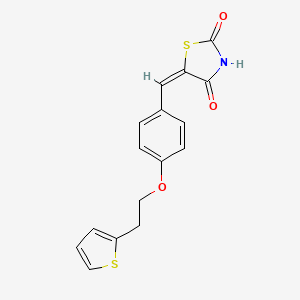

![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
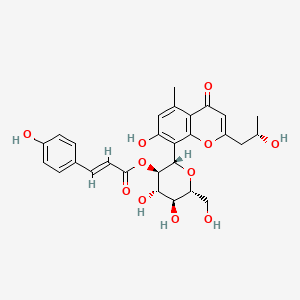
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
